(2-But-3-enyloxyethoxymethyl)benzene
Overview
Description
(2-But-3-enyloxyethoxymethyl)benzene is an organic compound that features a benzene ring substituted with a (2-but-3-enyloxyethoxymethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-But-3-enyloxyethoxymethyl)benzene typically involves the reaction of benzyl chloride with 2-but-3-enyloxyethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-but-3-enyloxyethanol attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2-But-3-enyloxyethoxymethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and chlorine (Cl₂) or bromine (Br₂) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Scientific Research Applications
(2-But-3-enyloxyethoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of polymers and resins.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of (2-But-3-enyloxyethoxymethyl)benzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.
Comparison with Similar Compounds
Similar Compounds
(2-But-3-enyloxyethoxymethyl)toluene: Similar structure but with a methyl group on the benzene ring.
(2-But-3-enyloxyethoxymethyl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
(2-But-3-enyloxyethoxymethyl)aniline: Similar structure but with an amino group on the benzene ring.
Uniqueness
(2-But-3-enyloxyethoxymethyl)benzene is unique due to the presence of the (2-but-3-enyloxyethoxymethyl) group, which imparts distinct chemical and physical properties. This group can influence the reactivity of the benzene ring and the overall stability of the compound, making it valuable for specific applications in synthesis and industry.
Properties
IUPAC Name |
2-but-3-enoxyethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-9-14-10-11-15-12-13-7-5-4-6-8-13/h2,4-8H,1,3,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYZCBRTGXUCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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